molecular formula C26H45NO7S B10782683 Tauro-omega-muricholic acid

Tauro-omega-muricholic acid

Cat. No.: B10782683
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-SYCKBGHMSA-N
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Description

Tauro-omega-muricholic acid is a bile acid taurine conjugate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tauro-omega-muricholic acid involves the conjugation of omega-muricholic acid with taurine. This process typically requires the activation of the carboxyl group of omega-muricholic acid, followed by its reaction with taurine under specific conditions. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Tauro-omega-muricholic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, modifying the molecule’s structure.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the molecule’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions) under various conditions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Scientific Research Applications

Tauro-omega-muricholic acid has several scientific research applications, including:

Mechanism of Action

Tauro-omega-muricholic acid exerts its effects through interactions with specific molecular targets and pathways. It acts on bile acid receptors such as the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1). These interactions regulate bile acid synthesis, conjugation, and enterohepatic circulation, influencing various physiological processes .

Comparison with Similar Compounds

  • Tauro-alpha-muricholic acid
  • Tauro-beta-muricholic acid
  • Tauro-gamma-muricholic acid

Comparison: Tauro-omega-muricholic acid is unique due to its specific conjugation with taurine and its distinct physiological roles. Compared to other tauro-muricholic acids, it has unique interactions with bile acid receptors and distinct metabolic pathways .

Properties

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-SYCKBGHMSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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